An In-Depth Technical Guide to the Physicochemical Properties of Isoanwuweizic Acid
An In-Depth Technical Guide to the Physicochemical Properties of Isoanwuweizic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoanwuweizic acid, also known as Anwuweizonic acid, is a lanostane-type triterpenoid (B12794562) carboxylic acid isolated from Schisandra propinqua. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. The information is presented to support further research and development of this natural product.
Physicochemical Properties
The fundamental physicochemical properties of Isoanwuweizic acid are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
Structural and General Properties
| Property | Value | Source |
| Systematic Name | (24Z)-3-Oxo-lanosta-8,24-dien-26-oic acid | [1] |
| Synonyms | Anwuweizonic acid | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.68 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| CAS Number | 117020-59-4 | [1] |
Tabulated Physicochemical Data
A summary of the key physicochemical parameters of Isoanwuweizic acid is provided in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Parameter | Value | Method | Source |
| Melting Point | 126-128 °C | Experimental | [2] |
| Boiling Point | 566.0 ± 50.0 °C | Predicted | [1] |
| pKa | 5.01 ± 0.36 | Predicted | [1] |
| Solubility | Data not available | - | - |
| logP (Octanol-Water Partition Coefficient) | Data not available | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and for the advancement of research. This section outlines the protocols for the isolation and synthesis of Isoanwuweizic acid.
Isolation of Isoanwuweizic Acid from Schisandra propinqua
The following protocol is a generalized procedure based on methods for isolating triterpenoids from Schisandra species.
Workflow for Isolation
Caption: General workflow for the isolation of Isoanwuweizic acid.
Detailed Methodology:
-
Extraction: The dried and powdered plant material of Schisandra propinqua is extracted exhaustively with 95% ethanol at room temperature.[2]
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in hot water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the triterpenoids, is collected.[2]
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel (230-400 mesh).[5]
-
Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., petroleum ether or chloroform) is packed into a glass column.[5]
-
Sample Loading: The dried ethyl acetate extract is mixed with a small amount of silica gel and loaded onto the top of the column (dry loading method).[6]
-
Elution: The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of acetone.[2]
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Isoanwuweizic acid.[7]
-
Purification: Fractions containing the target compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield pure crystalline Isoanwuweizic acid.[2]
Synthesis of Isoanwuweizic Acid
Isoanwuweizic acid can be synthesized from its precursor, Anwuweizic acid, through an oxidation reaction.
Synthetic Scheme
Caption: Synthesis of Isoanwuweizic acid from Anwuweizic acid.
Detailed Methodology:
-
Reaction Setup: Anwuweizic acid is dissolved in a suitable solvent such as ether.
-
Oxidation: An aqueous solution of an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a solution of sodium dichromate in sulfuric acid, is added to the solution of Anwuweizic acid. The reaction mixture is stirred at room temperature.
-
Workup: After the reaction is complete, the ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure Isoanwuweizic acid.
Biological Activity and Signaling Pathways
Isoanwuweizic acid has been identified as a putative anticancer agent.[2][8]
Anticancer Activity
-
Cytotoxicity: Isoanwuweizic acid has demonstrated cytotoxic activity against human H9 cancer cells with an IC₅₀ value of 2.14 μg/mL.[2]
Postulated Signaling Pathways in Anticancer Action
While the specific signaling pathways modulated by Isoanwuweizic acid have not been fully elucidated, the mechanisms of action of structurally similar triterpenoids, such as ursolic acid, provide valuable insights into its potential targets. The following diagram illustrates some of the key signaling pathways commonly affected by anticancer triterpenoids.
Potential Anticancer Signaling Pathways
Caption: Postulated anticancer signaling pathways modulated by Isoanwuweizic acid.
Based on studies of related triterpenoids, Isoanwuweizic acid may exert its anticancer effects through the modulation of several key signaling pathways:[6][9]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Triterpenoids often inhibit this pathway, leading to decreased cancer cell proliferation.[6]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway, particularly STAT3, is a common mechanism for the anticancer activity of natural products.[9]
-
Mitochondrial Apoptosis Pathway: Triterpenoids can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6]
Further research is required to definitively identify the specific molecular targets and signaling pathways directly affected by Isoanwuweizic acid.
Conclusion
Isoanwuweizic acid is a promising natural product with demonstrated anticancer potential. This guide has summarized its known physicochemical properties and provided an overview of experimental protocols for its study. The lack of comprehensive solubility and logP data, as well as a detailed understanding of its mechanism of action, highlights key areas for future research. Elucidating these aspects will be critical for the potential development of Isoanwuweizic acid as a therapeutic agent.
References
- 1. Automatic log P estimation based on combined additive modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages [mdpi.com]
- 9. mdpi.com [mdpi.com]
